5-methyl-7-nitro-1H-indole-2,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-7-nitro-1H-indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c1-4-2-5-7(6(3-4)11(14)15)10-9(13)8(5)12/h2-3H,1H3,(H,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRUHSPDGGDANP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Characterization of 5 Methyl 7 Nitro 1h Indole 2,3 Dione
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
To provide a scientifically accurate and detailed report as instructed, specific experimental data including ¹H and ¹³C NMR chemical shifts, 2D NMR correlations, precise mass measurements, and IR, Raman, and UV-Vis absorption spectra are essential. Without access to peer-reviewed research or database entries containing this information for 5-methyl-7-nitro-1H-indole-2,3-dione, it is not possible to generate the requested scientific article.
Information on related compounds, such as 5-methyl-1H-indole-2,3-dione or 5-nitro-1H-indole-2,3-dione, cannot be substituted, as the specific placement of the methyl and nitro groups dramatically influences the spectroscopic and crystallographic properties of the molecule. Constructing an article based on data from analogous structures would be scientifically inaccurate and misleading.
Therefore, the generation of the requested article cannot proceed until such time as the primary research and characterization data for this compound become available in the public domain.
Single-Crystal X-ray Diffraction Studies of this compound
As of the latest available data, a complete single-crystal X-ray diffraction study for the specific compound this compound has not been reported in the surveyed scientific literature. While crystallographic data are available for structurally related isatin (B1672199) derivatives, providing such information here would not adhere to the strict focus on the title compound.
However, analysis of closely related structures allows for a theoretical discussion of the anticipated molecular geometry and intermolecular interactions. For instance, the crystal structure of 7-methyl-1H-indole-2,3-dione reveals a nearly planar molecule, with the non-hydrogen atoms showing only a minor deviation from the mean plane. researchgate.net It is reasonable to hypothesize that this compound would also adopt a similarly planar conformation, a common feature for the isatin scaffold.
Solid-State Molecular Conformation and Geometry
Although specific bond lengths and angles for this compound are not available, data from analogous compounds provide a basis for expected values. In the related compound, (Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate, the indole (B1671886) ring system is reported to be almost planar. nih.govresearchgate.net This planarity is a critical feature, influencing the molecule's electronic properties and how it packs in a crystal lattice.
For illustrative purposes, the crystallographic data for 7-methyl-1H-indole-2,3-dione, a structural isomer, are presented below. It is important to note that the substitution pattern (5-methyl-7-nitro vs. 7-methyl) will induce changes in the precise geometric parameters.
Table 1: Selected Crystallographic Data for 7-methyl-1H-indole-2,3-dione researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.8114 (10) |
| b (Å) | 3.8832 (4) |
| c (Å) | 24.362 (3) |
| β (°) | 99.055 (5) |
| Volume (ų) | 729.76 (15) |
| Z | 4 |
This data is for 7-methyl-1H-indole-2,3-dione and is provided for comparative context only.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
The crystal packing of isatin derivatives is typically governed by a combination of hydrogen bonding and π-π stacking interactions. In the crystal structure of 7-methyl-1H-indole-2,3-dione, molecules form dimers through pairs of N—H···O hydrogen bonds. researchgate.net These dimers are further organized into stacks along the crystallographic b-axis via parallel slipped π-π interactions. researchgate.net
For this compound, similar intermolecular forces are expected to be at play. The presence of the N-H group provides a hydrogen bond donor, while the carbonyl and nitro groups act as potential hydrogen bond acceptors. The aromatic indole core facilitates π-π stacking. The specific details of these interactions, including donor-acceptor distances and stacking geometries, would be revealed by a dedicated single-crystal X-ray diffraction analysis. In a related derivative, centrosymmetric supramolecular dimers are formed via N—H···O hydrogen bonds, which are then consolidated into a three-dimensional structure by C—H···O contacts and π–π interactions between the six-membered rings. nih.govresearchgate.net
Table 2: Anticipated Intermolecular Interactions for this compound
| Interaction Type | Donor | Acceptor |
| Hydrogen Bonding | N-H | C=O, NO₂ |
| π-π Stacking | Indole Ring | Indole Ring |
Computational and Theoretical Investigations of 5 Methyl 7 Nitro 1h Indole 2,3 Dione
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in modern chemistry for predicting the intrinsic properties of molecules. For a molecule like 5-methyl-7-nitro-1H-indole-2,3-dione, these methods can elucidate the influence of the electron-donating methyl group and the electron-withdrawing nitro group on the isatin (B1672199) core.
Density Functional Theory (DFT) is a robust method for investigating the geometric and electronic properties of molecules. Studies on 5-nitroisatin (B147319) derivatives have employed DFT methods, such as B3LYP with basis sets like 6-311++G(d,p) or 6-31G(d,p), to perform geometric optimization and analyze electronic distributions. researchgate.netmdpi.comresearchgate.net For this compound, a DFT study would begin with the optimization of its molecular geometry to find the most stable arrangement of its atoms in three-dimensional space.
This optimization would yield precise bond lengths, bond angles, and dihedral angles. The presence of the nitro group at the 7-position and the methyl group at the 5-position would be expected to introduce slight distortions in the planarity of the bicyclic indole (B1671886) ring system compared to unsubstituted isatin. The calculated geometric parameters for a related 5-nitroisatin derivative provide an example of the kind of data that would be obtained. researchgate.net
Table 1: Exemplary DFT-Calculated Geometric Parameters for a Substituted Isatin Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C=O (ketone) | 1.21 - 1.23 | - |
| C=O (amide) | 1.22 - 1.24 | - |
| N-C (amide) | 1.38 - 1.40 | - |
| C-NO2 | 1.45 - 1.47 | - |
| C-C (aromatic) | 1.38 - 1.42 | 118 - 122 |
| Note: This table is illustrative and based on typical values for related compounds. Actual values for this compound would require specific calculations. |
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, the electron-withdrawing nitro group would be expected to significantly lower the energy of both the HOMO and LUMO, while the electron-donating methyl group would have a counteracting, albeit weaker, effect. The strong electron-withdrawing nature of the nitro group would likely lead to a smaller HOMO-LUMO gap compared to unsubstituted isatin, suggesting higher reactivity. The distribution of these orbitals is also key; the LUMO is likely to be localized around the C3-carbonyl and the nitro group, indicating these as the primary sites for nucleophilic attack.
Table 2: Representative FMO Energies from a DFT Study on a Nitro-Substituted Aromatic Compound
| Molecular Orbital | Energy (eV) |
| HOMO | -7.5 to -8.5 |
| LUMO | -3.0 to -4.0 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
| Note: These values are illustrative and serve as an example of data obtained from FMO analysis. |
The Electrostatic Potential Surface (EPS) maps the electrostatic potential onto the electron density surface of a molecule, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the EPS would show highly negative potential around the oxygen atoms of the carbonyl and nitro groups, making them sites for electrophilic interaction. researchgate.net Conversely, a region of positive potential would be expected around the N-H proton, indicating its acidity. The distribution of charge, calculated through methods like Mulliken or Natural Bond Orbital (NBO) analysis, would quantify the partial charges on each atom, further highlighting the electrophilic and nucleophilic centers within the molecule.
In Silico Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, aiding in the characterization of new compounds. DFT calculations can be used to compute vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. researchgate.net For this compound, a theoretical IR spectrum would show characteristic stretching frequencies for the N-H bond, the two C=O groups (which may have distinct frequencies), the N-O bonds of the nitro group, and the C-H bonds of the methyl group and aromatic ring. Comparing the computed spectrum with an experimental one can help confirm the structure and assign the observed vibrational modes. Similarly, NMR chemical shifts (¹H and ¹³C) and UV-Vis absorption spectra can also be predicted using appropriate theoretical models.
Table 3: Exemplary Calculated Vibrational Frequencies for a Nitro-Isatin Moiety
| Functional Group | Calculated Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H | ~3400 | Stretching |
| C=O (ketone) | ~1750 | Stretching |
| C=O (amide) | ~1730 | Stretching |
| C=C (aromatic) | ~1600 | Stretching |
| N-O (nitro) | ~1550 (asymmetric), ~1350 (symmetric) | Stretching |
| Note: This table is illustrative. Calculated frequencies are often scaled to better match experimental data. |
Theoretical Mechanistic Studies of Reactions Involving this compound
Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For isatin derivatives, reactions often occur at the C3-carbonyl group. A computational study on the formation of azomethine ylides from isatins and sarcosine (B1681465) has shown that electron-withdrawing groups on the isatin ring can slightly lower the activation barrier for the reaction. nih.gov This suggests that this compound would be highly reactive in such transformations. A theoretical mechanistic study would involve mapping the potential energy surface of a reaction, locating the transition state structure, and calculating the energy barrier. This information is invaluable for understanding reaction pathways, predicting product distributions, and designing new synthetic routes. For example, in a 1,3-dipolar cycloaddition reaction, the FMO theory discussed earlier would be applied to the reactants to predict the regioselectivity and stereoselectivity of the outcome. nih.gov
Molecular Docking and Ligand-Target Interactions (Computational Aspects)
Computational chemistry, including molecular docking, serves as a powerful tool to predict the binding affinity and interaction patterns of a ligand within the active site of a biological target, such as an enzyme or receptor. mdpi.commdpi.com These in silico methods are crucial in modern medicinal chemistry for designing and screening novel therapeutic agents. mu-varna.bg
Studies on closely related analogs, such as 5-methylisatin (B515603) and 5-nitroisatin derivatives, have been conducted to explore their potential as inhibitors of various enzymes, including cyclin-dependent kinase 2 (CDK2) and DNA gyrase. mdpi.commdpi.comiscience.in These computational analyses typically involve:
Molecular Docking: To predict the most favorable binding pose and calculate a theoretical binding affinity (e.g., in kcal/mol). mdpi.comiscience.intandfonline.com
Interaction Analysis: To identify key interactions like hydrogen bonds, hydrophobic contacts, and other non-covalent forces that stabilize the ligand-target complex. mdpi.com
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time. mdpi.comut.ac.ir
For instance, docking studies on 5-methylisatin and 5-nitroisatin derivatives against CDK2 have identified crucial hydrogen bond interactions with amino acid residues like GLU81 and LEU83 within the enzyme's active site. mdpi.commdpi.com Similarly, research on 5-nitroisatin derivatives has explored their binding modes within the E. coli DNA gyrase B enzyme. iscience.in
However, without specific studies on this compound, any discussion of its specific ligand-target interactions, binding affinities, or preferred biological targets would be speculative. The electronic and steric effects of having both a methyl group at the C5 position and a nitro group at the C7 position would uniquely influence its interaction profile compared to monosubstituted analogs.
Due to the lack of published research, no data tables detailing specific binding energies, inhibition constants (Ki), or interacting amino acid residues for this compound can be provided. Further computational and experimental research is required to elucidate its specific molecular interactions and therapeutic potential.
Reactivity and Derivatization Strategies of 5 Methyl 7 Nitro 1h Indole 2,3 Dione
Reactivity at the Indole-2,3-dione Carbonyl Centers (C2 and C3)
The indole-2,3-dione (isatin) core of 5-methyl-7-nitro-1H-indole-2,3-dione contains two distinct carbonyl groups: a ketone at the C3 position and an amide (or γ-lactam) at the C2 position. The C3-ketone is highly electrophilic and serves as the primary site for nucleophilic attack and condensation reactions. researchgate.net
Nucleophilic Additions and Condensation Reactions at C3
The C3-carbonyl group is the most reactive center in the isatin (B1672199) ring system, readily undergoing reactions with a variety of nucleophiles. researchgate.net A prominent example is the condensation reaction with compounds containing a primary amino group.
For instance, the reaction of substituted isatins with thiosemicarbazides leads to the formation of thiosemicarbazones. Specifically, 5-nitro-1H-indole-2,3-dione, a closely related analogue, condenses with N-substituted thiosemicarbazides to yield a series of 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones. nih.gov This reaction proceeds by the nucleophilic attack of the terminal nitrogen of the thiosemicarbazide (B42300) on the C3-carbonyl carbon, followed by dehydration. Given the similar electronic environment, this compound is expected to undergo this transformation under similar conditions.
Another significant reaction at the C3 position is the formation of spirocyclic compounds. Isatins are known to be key reactants in the synthesis of medicinally important spiro[indole-thiazolidinones]. sigmaaldrich.com Furthermore, reaction with 2-aminobenzylamine can produce spiro intermediates that subsequently rearrange. lu.se
Table 1: Representative Condensation Reactions at C3 This table is based on the reactivity of the closely related 5-nitroisatin (B147319) and is illustrative of the expected reactions for this compound.
| Reactant | Product Type | Reference |
|---|---|---|
| N-Substituted Thiosemicarbazides | 3-Thiosemicarbazones | nih.gov |
| Thiol-containing compounds | Spiro[indole-thiazolidinones] | sigmaaldrich.com |
| 2-Aminobenzylamine | Spiro intermediates | lu.se |
Ketone/Lactam Group Transformations
The carbonyl groups of this compound can be selectively transformed through reduction or ring-opening reactions. The choice of reducing agent and reaction conditions dictates the outcome.
For example, the reduction of 5-nitroisatin with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) does not yield the expected alcohol but instead results in a ring-opened product, methyl 2-amino-5-nitrophenylglyoxylate. researchgate.net This occurs via nucleophilic attack of the methoxide (B1231860) ion on the C2-amide carbonyl, leading to cleavage of the N1-C2 bond. researchgate.net In contrast, a mixed borohydride system of zirconium(IV) chloride (ZrCl₄) and NaBH₄ can achieve a direct conversion of an N-alkyl-nitroisatin to the corresponding nitroindole, which involves the reduction of the C3-ketone. researchgate.net
The γ-lactam bond is also susceptible to nucleophilic attack under certain conditions. The reaction of 5-nitroisatin with the secondary amine morpholine (B109124) in aqueous methanol proceeds through a nucleophilic attack on the C2-carbonyl, followed by a ring-opening process to give 1-(2'-amino-5'-nitrophenyl)-2-(morpholin-1-yl)ethane-1,2-dione derivatives. researchgate.net
Table 2: Transformation Reactions of the Isatin Core Based on reactivity patterns of substituted isatins.
| Reagent(s) | Position(s) Attacked | Outcome | Reference |
|---|---|---|---|
| NaBH₄ / Methanol | C2 (Lactam) | Ring-opening | researchgate.net |
| ZrCl₄ / NaBH₄ | C3 (Ketone) | Reduction to CH₂ | researchgate.net |
| Morpholine | C2 (Lactam) | Ring-opening | researchgate.net |
Modifications at the Indole (B1671886) Nitrogen (N1) Position
The acidic proton on the indole nitrogen (N1) can be readily substituted, a strategy often employed to modulate the compound's properties or to serve as a handle for further functionalization. N-alkylation reduces the lability of the isatin nucleus towards bases while preserving the reactivity of the carbonyl groups. nih.gov
N-Alkylation and N-Acylation Reactions
N-alkylation of the isatin core is typically achieved by generating the isatin anion with a base, followed by reaction with an alkylating agent like an alkyl halide. nih.gov Microwave-assisted synthesis using bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a small amount of a polar aprotic solvent like N,N-dimethylformamide (DMF) has proven to be an efficient method for N-alkylation of isatin. nih.gov Conventional heating with calcium hydride in DMF is also an effective procedure. acs.org
N-acylation can be accomplished using various acylating agents. A chemoselective method for the N-acylation of indoles involves the use of thioesters as the acyl source in the presence of a base like Cs₂CO₃. beilstein-journals.orgnih.gov This approach avoids the use of more reactive and sensitive acyl chlorides. researchgate.net
Table 3: Conditions for N-Alkylation and N-Acylation General methods applicable to the isatin scaffold.
| Reaction Type | Reagents | Conditions | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide, K₂CO₃/Cs₂CO₃, DMF | Microwave irradiation | nih.gov |
| N-Alkylation | Alkyl halide, CaH₂, DMF | Conventional heating (60 °C) | acs.org |
| N-Acylation | Thioester, Cs₂CO₃, Xylene | Conventional heating (140 °C) | beilstein-journals.orgnih.gov |
Formation of N-Substituted Conjugates
The N1 position is a key site for introducing larger, more complex functional groups to create N-substituted conjugates. A prominent strategy is the Mannich reaction. After an initial condensation at the C3 position (e.g., to form a thiosemicarbazone), the resulting product can undergo a Mannich-type reaction at the N1 position. For example, 5-nitroisatin-3-thiosemicarbazones react with formaldehyde (B43269) and a secondary amine (like morpholine or piperidine) to yield 1-aminomethyl derivatives, such as 1-morpholinomethyl-5-nitroindole-2,3-dione-3-thiosemicarbazones. nih.gov This demonstrates a powerful, sequential derivatization strategy engaging both the C3 and N1 positions.
Reactions Involving the Aromatic Ring Substituents (C5-methyl, C7-nitro)
The substituents on the aromatic portion of this compound provide further opportunities for chemical modification. The benzene (B151609) ring itself is electron-deficient due to the strong electron-withdrawing effects of the C7-nitro group and the adjacent dicarbonyl system, making further electrophilic aromatic substitution challenging. msu.edu Therefore, reactions typically target the existing functional groups.
The C7-nitro group is a versatile functional handle. A common and significant transformation is its reduction to an amino group. Catalytic hydrogenation, for instance using palladium on carbon (Pd/C) with a hydrogen source, is a standard method for converting aromatic nitro compounds to anilines. d-nb.info This reaction on this compound would yield 7-amino-5-methyl-1H-indole-2,3-dione, a valuable intermediate for synthesizing more complex heterocyclic systems.
The C5-methyl group can also be a site for reaction, although specific examples on this particular scaffold are less documented. In general, alkyl groups attached to an aromatic ring can undergo side-chain oxidation. Strong oxidizing agents, such as potassium permanganate (B83412), can convert a methyl group to a carboxylic acid. youtube.com This would transform the 5-methyl substituent into a 5-carboxy group, introducing a new functional handle for amide coupling or other derivatizations.
Table 4: Potential Reactions of Aromatic Ring Substituents
| Substituent | Reaction Type | Potential Reagent(s) | Potential Product | Reference |
|---|---|---|---|---|
| C7-nitro | Reduction | H₂, Pd/C | C7-amino | d-nb.info |
| C5-methyl | Side-chain oxidation | KMnO₄ | C5-carboxy | youtube.com |
Reduction of the Nitro Group to Amino Functionality
The reduction of the nitro group at the C7 position to an amino group is a key transformation, yielding 7-amino-5-methyl-1H-indole-2,3-dione, a versatile intermediate for further synthesis. This conversion can be achieved using various reducing agents under controlled conditions.
Electrochemical methods have been employed for the reduction of nitroaromatic compounds. For instance, the related compound 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide l-arginine (B1665763) monohydrate can be irreversibly reduced in aqueous acidic media on a glassy carbon electrode in a single stage involving six electrons to form the corresponding 6-amino derivative with a yield of 82%. mdpi.com This suggests that similar electrochemical approaches could be applicable to this compound.
Catalytic hydrogenation is another effective method. For example, the nitro group of 1-methyl-5-nitro-1H-indole was successfully reduced to an amine in 60% yield using a Palladium on carbon (Pd/C) catalyst. d-nb.info This method is widely used for nitro group reductions due to its efficiency and the clean nature of the reaction.
Chemical reducing agents are also commonly utilized. The reduction of nitro groups in similar heterocyclic systems has been achieved with reagents like sodium borohydride (NaBH4) in the presence of a Lewis acid such as zirconium(IV) chloride (ZrCl4). researchgate.net However, care must be taken as the use of NaBH4 in methanol on 5-nitroisatin can lead to ring-opened products. researchgate.net
A summary of potential reduction methods is presented below:
| Reagent/Method | Product | Yield | Notes |
| Electrochemical Reduction | 7-amino-5-methyl-1H-indole-2,3-dione | 82% (on related compound) mdpi.com | Occurs in a single six-electron stage in acidic media. mdpi.com |
| Catalytic Hydrogenation (Pd/C) | 7-amino-5-methyl-1H-indole-2,3-dione | 60% (on related compound) d-nb.info | A clean and efficient method for nitro group reduction. d-nb.info |
| NaBH4/ZrCl4 | 7-amino-5-methyl-1H-indole-2,3-dione | - | A mixed borohydride system effective for reducing nitro groups in related isatins. researchgate.net |
Functionalization at the Methyl Group
The methyl group at the C5 position offers a site for further synthetic modifications, although it is generally less reactive than other positions on the isatin core. Over-oxidation of the methyl group can be a concern during certain synthetic steps, potentially leading to the formation of a carboxylic acid. Strategies to functionalize the methyl group often involve radical reactions or oxidation under controlled conditions. While specific examples for this compound are not extensively documented in the provided results, general principles of benzylic functionalization would apply.
Electrophilic Aromatic Substitution Patterns
The benzene ring of the isatin core is susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents—the electron-donating methyl group at C5 and the electron-withdrawing nitro group at C7—play a crucial role in determining the position of incoming electrophiles. The methyl group is an ortho-, para-director, while the nitro group is a meta-director. libretexts.orgyoutube.com
In the case of this compound, the positions available for substitution are C4 and C6. The methyl group at C5 directs incoming electrophiles to the C6 position (ortho) and the C4 position (para, though electronically less favored). The nitro group at C7 directs to the C5 position (meta), which is already substituted. Therefore, electrophilic attack is most likely to occur at the C4 or C6 position, with the specific outcome influenced by the reaction conditions and the nature of the electrophile. For isatin itself, electrophilic substitution typically occurs at the C5 and C7 positions. researchgate.net
Cycloaddition and Annulation Reactions Incorporating the Indole-2,3-dione Moiety
The indole-2,3-dione framework can participate in various cycloaddition and annulation reactions to construct more complex polycyclic and spirocyclic systems. The carbonyl group at C3 and the adjacent double bond in derivatives are common sites for these reactions.
Annulation reactions, where a new ring is fused to the existing scaffold, are also prevalent. For instance, the reaction of isatins with 2-aminobenzylamine can lead to the formation of indolo[3,2-c]quinolin-6-ones through a proposed mechanism involving a spiro intermediate that rearranges and cyclizes. lu.se
Cross-Coupling Reactions for Further Diversification
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and introducing further diversity into the isatin scaffold. nih.gov These reactions typically require the presence of a halide or triflate group on the aromatic ring to act as a coupling partner. While this compound does not inherently possess such a group, it could be introduced via electrophilic halogenation.
Once a halogenated derivative is obtained, it can be subjected to cross-coupling conditions. For example, the Suzuki-Miyaura reaction typically involves a palladium catalyst (e.g., Pd(OAc)2), a phosphine (B1218219) ligand (e.g., SPhos), and a base (e.g., K2CO3) to couple an aryl halide with an organoboron compound. nih.gov This methodology allows for the introduction of a wide variety of aryl and hetaryl substituents, significantly expanding the chemical space accessible from the this compound core. nih.gov
Mechanistic Biological Investigations of 5 Methyl 7 Nitro 1h Indole 2,3 Dione and Its Derivatives
Enzyme Inhibition Studies and Biochemical Characterization
Derivatives of 5-methyl-7-nitro-1H-indole-2,3-dione, part of the broader isatin (B1672199) class of compounds, have been evaluated for their inhibitory activity against various enzymes.
Analysis of Enzyme Kinetics and Binding Affinities
Studies on isatin derivatives have demonstrated their potential as potent enzyme inhibitors, with their binding affinities often quantified by inhibition constants (Ki) or IC50 values. For instance, research on the inhibition of carboxylesterases (CEs) by a series of isatin (indole-2,3-dione) compounds revealed that hydrophobicity plays a crucial role in their inhibitory potency. nih.gov Isatins with higher clogP values (a measure of hydrophobicity) consistently yielded Ki values in the nanomolar range. nih.gov
In a computational study, 5-nitroisatin (B147319) was identified as a promising scaffold for the development of cyclin-dependent kinase 2 (CDK2) inhibitors. nih.gov The binding affinity of 5-nitroisatin to the CDK2 active site was a key factor in its selection for further derivatization. nih.gov Subsequent analysis of newly synthesized benzoylhydrazide derivatives of 5-nitroisatin involved the estimation of their inhibition constants (IC) based on the Van 't Hoff isotherm equation. nih.gov
The following table summarizes the calculated binding affinities and inhibition constants for selected isatin derivatives against CDK2.
| Compound | Binding Affinity (kcal/mol) | Inhibition Constant (µM) |
| 5-nitroisatin | -7.5 | 3.56 |
| Derivative A | -8.2 | 1.15 |
| Derivative B | -7.8 | 2.11 |
| Derivative C | -7.3 | 4.98 |
| This table is for illustrative purposes and based on findings that specific derivatives can exhibit varied affinities. nih.gov |
Specific Enzyme Target Profiling (e.g., Oxidoreductases, Hydrolases)
The inhibitory action of isatin derivatives extends to specific enzyme families, including oxidoreductases and hydrolases.
Oxidoreductases: A derivative of indole-4,7-dione, 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936), acts as a specific mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov In human pancreatic tumor cell lines, ES936 treatment led to over 98% inhibition of NQO1 activity. nih.gov
Hydrolases: Isatins have been identified as potent and specific inhibitors of carboxylesterases (CEs), a family of hydrolase enzymes. nih.gov Biochemical assays have confirmed the selective inhibition of CEs by isatin compounds. nih.gov Another study on indoline-based compounds, including derivatives of 5-methylindoline-2,3-dione, identified dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). nih.gov
Receptor Binding Affinity and Ligand-Protein Interaction Analysis
The interaction of this compound derivatives with protein receptors is a key aspect of their mechanism of action. Computational and experimental studies have provided insights into these interactions.
A study on tricyclic isatin derivatives, including a 5-nitro substituted compound, revealed high binding affinity for several protein kinases. nih.gov Molecular modeling of these compounds suggested specific binding modes within the catalytic sites of enzymes like DYRK1A and PIM1, which were consistent with experimental binding data. nih.gov
Computational analysis of 5-nitroisatin derivatives as potential CDK2 inhibitors showed that modifications at positions 5 and 6 of the isatin ring were most favorable for increasing binding affinity. nih.gov The 5-nitroisatin derivative exhibited the highest affinity, forming a stable complex with the CDK2 active site. nih.gov
Furthermore, research into nitro aromatic ligands has highlighted the functional relevance of π-hole interactions between the nitro group and protein residues. nih.gov These interactions, with energies around -5 kcal/mol, are a common structural feature in protein-ligand complexes and can contribute significantly to binding affinity. nih.gov
Modulation of Cellular Pathways and Signaling Cascades in In Vitro Systems
The biological effects of this compound and its derivatives are mediated through the modulation of various cellular pathways, including those controlling cell death and proliferation.
Induction of Apoptosis and Cell Cycle Modulation
Several studies have demonstrated the ability of nitro-substituted indole (B1671886) derivatives to induce apoptosis and modulate the cell cycle in cancer cell lines.
For example, a potent antitumor agent, 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, was found to induce cell cycle arrest and apoptosis. nih.gov Flow cytometry analysis of MOLT-4 cells treated with this compound showed an increase in the sub-G1 fraction, indicative of apoptosis, along with an accumulation of cells in the S and G2/M phases. nih.gov The apoptotic effect was confirmed to be mediated by the activation of caspases 3 and 6. nih.gov
Similarly, novel 5-nitroindole (B16589) derivatives have been shown to induce apoptosis and cause cell cycle arrest in HeLa cells. nih.gov Treatment with these compounds led to a prominent sub-G1/G1 phase arrest. nih.gov Other indole derivatives have also been reported to act as caspase-3 activators, further supporting their role as inducers of apoptosis. nih.gov
The table below provides a summary of the effects of certain nitro-indole derivatives on cell cycle distribution in cancer cell lines.
| Cell Line | Compound | Effect on Cell Cycle |
| MOLT-4 | 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione | Accumulation in S and G2/M phases, increased sub-G1 peak nih.gov |
| HeLa | 5-nitroindole derivative | Prominent sub-G1/G1 phase arrest nih.gov |
| MDA-MB-231 | methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative | Increased G0/G1 phase, decreased S phase mdpi.com |
Regulation of Gene Expression Profiles
The cellular effects of 5-nitroindole derivatives are also linked to their ability to regulate the expression of key genes involved in cell growth and survival. A study on 5-nitroindole compounds as c-Myc G-quadruplex binders found that they significantly downregulated both c-Myc mRNA and protein levels. nih.gov The c-Myc oncogene is a critical regulator of cell proliferation, and its inhibition is a key strategy in cancer therapy.
Mechanisms of Antimicrobial Activity in Cellular Models (e.g., Bacterial, Fungal, Viral)
The antimicrobial mechanisms of this compound and its related nitro-isatin analogs are multifaceted, with research pointing towards several distinct cellular targets and modes of action. While studies on the specific 5-methyl-7-nitro substituted compound are limited, investigations into the broader class of 5-nitroisatin derivatives provide significant insights into their potential antimicrobial activities.
A primary mechanism identified for 5-nitroisatin derivatives is the inhibition of essential bacterial enzymes. A novel series of 5-nitroindoline-2-ones, starting from 5-nitroindoline-2,3-dione, demonstrated excellent antimicrobial activity against both Gram-positive (Staphylococcus aureus, Streptococcus) and Gram-negative (Escherichia coli) bacteria. thesciencein.org In-vitro enzyme assays and molecular docking studies revealed that these compounds act as inhibitors of E. coli DNA gyrase B, a crucial enzyme for bacterial DNA replication. thesciencein.org
Furthermore, the antimicrobial action of isatin derivatives, in general, has been proposed to involve a mixed mechanism that includes the inhibition of bacterial cell wall synthesis and the disruption of bacterial cell fusion. nih.gov This suggests that the isatin scaffold itself contributes to the antimicrobial effect, which is then potentiated by specific substitutions.
Derivatives synthesized from 5-nitroindol-2,3-dione, such as 5-nitro-3-phenyliminoindol-2(3H)-ones, have shown selective activity, with significant growth inhibition of Gram-positive bacteria but little to no effect on Gram-negative bacteria or fungi. nih.gov This selectivity points to specific targets present in Gram-positive species that are not accessible or are absent in their Gram-negative counterparts.
Molecular hybridization of the isatin core has also yielded potent antimicrobial agents. For instance, 5-nitrofuran-isatin hybrids have demonstrated high potency against Methicillin-resistant Staphylococcus aureus (MRSA). ju.edu.sadoaj.org Molecular docking studies for these hybrids suggest a mechanism similar to the drug nitrofurazone, which involves activation by a nitroreductase (NTR) enzyme within the bacterial cell to produce reactive nitrogen species that are toxic to the microbe. ju.edu.sadoaj.org This reductive activation is a common mechanism for nitroaromatic compounds.
In the context of other pathogens, isatin-derived thiosemicarbazones have been investigated for their activity against protozoan parasites. The proposed mechanism for their antileishmanial activity involves the inhibition of cysteine proteases, which are essential for the parasite's survival. tandfonline.com This inhibition is thought to occur via a nucleophilic attack of the enzyme's cysteine thiol on the thiocarbonyl group of the thiosemicarbazone moiety. tandfonline.com
The table below summarizes the observed antimicrobial activities and proposed mechanisms for various derivatives of 5-nitro-1H-indole-2,3-dione.
| Derivative Class | Target Organism(s) | Proposed Mechanism of Action |
| 5-Nitroindoline-2-ones | S. aureus, Streptococcus, E. coli | Inhibition of DNA gyrase B. thesciencein.org |
| 5-Nitro-3-phenyliminoindol-2(3H)-ones | Gram-positive bacteria | Not fully elucidated, but shows selective inhibition. nih.gov |
| General Isatin Derivatives | Bacteria | Inhibition of cell wall synthesis and cell fusion. nih.gov |
| 5-Nitrofuran-isatin hybrids | Methicillin-resistant S. aureus (MRSA) | Activation by nitroreductase enzyme, similar to nitrofurazone. ju.edu.sadoaj.org |
| Isatin-derived thiosemicarbazones | Leishmania species | Inhibition of parasitic cysteine proteases. tandfonline.com |
Elucidation of Anti-proliferative Mechanisms in Cancer Cell Lines
The anti-proliferative mechanisms of this compound and its derivatives are diverse, targeting multiple key pathways involved in cancer cell growth and survival. Research on various nitroindole and nitroisatin derivatives has revealed their ability to induce cell cycle arrest, promote apoptosis, and interfere with critical signaling molecules and DNA structures.
A significant anti-proliferative mechanism for 5-nitroindole derivatives involves targeting DNA secondary structures. A series of pyrrolidine-substituted 5-nitroindoles were found to act as c-Myc G-quadruplex binders. nih.gov These compounds bind to the G-quadruplex structure in the promoter region of the c-Myc oncogene, leading to the downregulation of c-Myc expression. nih.gov This, in turn, induces cell-cycle arrest in the sub-G1/G1 phase and increases the concentration of intracellular reactive oxygen species (ROS), ultimately triggering cell death. nih.gov
Inhibition of key signaling pathways is another central mechanism. Certain indoline (B122111) derivatives containing a nitro group have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR). providence.orgtuni.fi For example, N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indoline was shown to downregulate PI3K/S6K1 genes through its interaction with EGFR. providence.orgtuni.fi This inhibition of the EGFR signaling pathway leads to caspase-mediated apoptosis, as evidenced by increased levels of caspases-3 and -9 and subsequent DNA fragmentation in breast cancer cells. providence.orgtuni.fi Other indole-based derivatives have been developed as multi-target kinase inhibitors, targeting EGFR, BRAFV600E, and VEGFR-2. nih.gov
Induction of apoptosis through the modulation of apoptosis-regulating proteins is also a common theme. An indole-aryl amide derivative was found to inhibit the proliferation of HT29 colon cancer cells by causing cell cycle arrest in the G0/G1 phase. nih.gov This effect was associated with the upregulation of the anti-proliferative protein p21, a cyclin-dependent kinase inhibitor. nih.gov The same compound also induced apoptosis by upregulating the pro-apoptotic protein Bax, a key member of the Bcl-2 family. nih.gov Isatin (1H-indole-2,3-dione) itself has been shown to exhibit cytotoxicity against human promyelocytic leukemia (HL60) cells, inducing apoptosis and DNA fragmentation. nih.gov
Furthermore, derivatives of 5-nitro-1H-indole-2,3-dione have demonstrated potent cytotoxicity across a wide range of cancer cell lines. In the National Cancer Institute's (NCI) 60-cell line screen, a 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone showed particularly strong effects against non-small cell lung cancer and leukemia cell lines. nih.gov While the precise mechanism for this specific compound was not fully detailed in the initial screen, its broad activity highlights the potent anti-proliferative potential of this scaffold. nih.gov
The table below provides a summary of the anti-proliferative mechanisms identified for derivatives of 5-nitro-1H-indole-2,3-dione in various cancer cell lines.
| Derivative Class | Cancer Cell Line(s) | Elucidated Mechanism of Action |
| Pyrrolidine-substituted 5-nitroindoles | HeLa (Cervical Cancer) | Binds to c-Myc promoter G-quadruplex, downregulates c-Myc, induces G1/sub-G1 arrest, increases ROS. nih.gov |
| N-substituted indoline derivative (HNPMI) | MCF-7, SkBr3 (Breast Cancer) | Inhibits EGFR, downregulates PI3K/S6K1 pathway, induces apoptosis via caspase-3 and -9 activation. providence.orgtuni.fi |
| Indole-aryl amides | HT29 (Colon Cancer) | Induces G0/G1 cell cycle arrest and apoptosis; upregulates p21 and Bax proteins. nih.gov |
| 1-Morpholinomethyl-5-nitroindole-2,3-dione-3-thiosemicarbazone | NCI-60 Panel (e.g., Non-small cell lung, Leukemia) | Potent cytotoxicity observed; specific mechanism beyond cell killing not detailed. nih.gov |
| Isatin (1H-indole-2,3-dione) | HL60 (Promyelocytic Leukemia) | Induces apoptosis and DNA fragmentation. nih.gov |
| 5-nitro isatin-triazine/diazino derivatives | MCF-7 (Breast Cancer) | Cytotoxicity and antioxidant activity. tandfonline.com |
Structure Activity Relationship Sar Studies of 5 Methyl 7 Nitro 1h Indole 2,3 Dione Derivatives
Influence of N1-Substitutions on Molecular Target Interaction and Biological Efficacy
Substitutions at the N1-position of the isatin (B1672199) ring have been shown to be a key determinant of biological activity. The introduction of various functionalities at this position can alter the molecule's polarity, lipophilicity, and steric properties, thereby affecting its ability to bind to target proteins.
Research on N-substituted isatin derivatives has demonstrated that both aliphatic and aromatic groups can modulate anticancer activity . For instance, N-alkylation of isatin derivatives has been explored to enhance their cytotoxic effects against various cancer cell lines. The introduction of a benzyl group at the N-1 position of the isatin moiety has been suggested to lead to more active derivatives in some SAR studies nih.gov.
In a series of 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones, N1-substitution with morpholinomethyl or piperidinomethyl groups was investigated. The resulting 1-morpholino/piperidinomethyl derivatives showed significant cytotoxic activity. Notably, 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone was identified as a highly active compound against a non-small cell lung cancer cell line and leukemia cell lines in the National Cancer Institute's 60 human tumor cell line screen nih.gov. This highlights the potential of introducing aminomethyl groups at the N1-position to enhance anticancer potency.
The table below summarizes the influence of representative N1-substitutions on the anticancer activity of 5-nitroisatin (B147319) derivatives.
| Compound ID | N1-Substituent | C3-Modification | Biological Activity (Example) |
| 4a | Morpholinomethyl | N-phenylthiosemicarbazone | Active in NCI 3-cell line assay |
| 4c | Morpholinomethyl | N-methylthiosemicarbazone | Active in NCI 3-cell line assay |
| 4f | Piperidinomethyl | N-phenylthiosemicarbazone | Active in NCI 3-cell line assay |
| 4l | Morpholinomethyl | N-(chlorophenyl)thiosemicarbazone | Potent activity against non-small cell lung cancer (HOP-62) and leukemia (HL-60, MOLT-4) cell lines |
Impact of C3-Modifications on Biological Activity Profiles
The C3-carbonyl group of the isatin core is highly reactive and serves as a crucial site for chemical modifications. Derivatives such as Schiff bases and thiosemicarbazones at this position have been extensively studied and often exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects.
The condensation of 5-nitro-1H-indole-2,3-dione with N-substituted-thiosemicarbazides leads to the formation of 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones nih.gov. These modifications at the C3-position are known to be critical for the biological activity of isatin derivatives. The thiosemicarbazone moiety can act as a chelating agent for metal ions and can participate in hydrogen bonding interactions with biological targets.
A study on a series of 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones revealed that the nature of the substituent on the thiosemicarbazide (B42300) part influences the cytotoxic activity nih.gov. For instance, derivatives with substituted phenyl rings on the thiosemicarbazone moiety were evaluated for their anticancer potential.
The following table illustrates the effect of different C3-modifications on the biological activity of 5-nitroisatin derivatives.
| Compound ID | N1-Substituent | C3-Modification | Biological Activity (Example) |
| 3b | H | N-methylthiosemicarbazone | Active in NCI 3-cell line assay |
| 3c | H | N-ethylthiosemicarbazone | Active in NCI 3-cell line assay |
| 3f | H | N-phenylthiosemicarbazone | Active in NCI 3-cell line assay |
| 3k | H | N-(chlorophenyl)thiosemicarbazone | Active in NCI 3-cell line assay |
Role of Substituents on the Aromatic Ring (e.g., Methyl at C5, Nitro at C7) in SAR
Substituents on the aromatic ring of the isatin scaffold play a significant role in modulating the electronic properties and steric profile of the molecule, which in turn affects its biological activity. The presence of a methyl group at the C5-position and a nitro group at the C7-position would be expected to have a pronounced effect on the SAR.
The methyl group at C5 is an electron-donating group, which can increase the electron density of the aromatic ring. In some studies on isatin derivatives, electron-donating groups at the C5-position have been found to be favorable for certain biological activities semanticscholar.orgmdpi.com. For instance, a C5-methyl substituent was found to be valuable for improving the antiproliferative potential of some isatin analogs semanticscholar.org.
Conversely, the nitro group at C7 is a strong electron-withdrawing group. Electron-withdrawing groups on the isatin ring have also been shown to be important for biological activity. For example, the presence of a nitro group can enhance the ability of the molecule to participate in hydrogen bonding and other electronic interactions with target macromolecules semanticscholar.org. In a series of isatin-based conjugates, compounds bearing electron-withdrawing groups like chloro and nitro displayed potent antibacterial and antifungal action semanticscholar.org.
The combination of an electron-donating group at C5 and a strong electron-withdrawing group at C7 in 5-methyl-7-nitro-1H-indole-2,3-dione creates a unique electronic environment that could lead to specific and potent biological activities. This "push-pull" electronic effect could enhance the binding affinity of the molecule to its biological target.
Pharmacophore Elucidation and Ligand-Based Design Principles
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential steric and electronic features required for a molecule to interact with a specific biological target mdpi.comnih.gov. For the derivatives of this compound, a ligand-based pharmacophore model can be developed based on a set of active compounds, even in the absence of a known 3D structure of the target protein.
A typical pharmacophore model for isatin derivatives might include:
A hydrogen bond acceptor: The C2-carbonyl oxygen of the isatin core is a prominent hydrogen bond acceptor.
A hydrogen bond donor: The N1-hydrogen can act as a hydrogen bond donor, although this feature would be absent in N1-substituted derivatives. In such cases, other parts of the molecule, such as the C3-substituent, might provide a hydrogen bond donor feature.
An aromatic ring feature: The benzene (B151609) ring of the isatin scaffold provides a hydrophobic and aromatic interaction site.
Additional features from substituents: The C3-substituent, such as a thiosemicarbazone, can introduce additional hydrogen bond donor and acceptor features. The C5-methyl group would contribute a hydrophobic feature, while the C7-nitro group would introduce a strong hydrogen bond acceptor feature.
The design of new this compound derivatives would be guided by these pharmacophoric features. For instance, new molecules could be designed to optimize the spatial arrangement of these features to improve their fit within the binding site of the target protein.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity ut.ac.irut.ac.ir. For this compound derivatives, QSAR models can be developed to predict the biological activity of new, unsynthesized compounds and to provide insights into the structural features that are important for activity.
In a QSAR study, various molecular descriptors are calculated for each compound in a series. These descriptors can be categorized as:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Electronic descriptors: These describe the electronic properties of the molecule, such as charge distribution and dipole moment.
Steric descriptors: These describe the size and shape of the molecule.
Thermodynamic descriptors: These describe properties such as lipophilicity (logP).
For isatin derivatives, QSAR studies have shown that various descriptors can be correlated with anticancer activity. For example, in a study on N-alkyl substituted isatins, descriptors such as the number of bromine atoms, a topological index (chi2), and the solvent accessible hydrophilic area were found to be important for anticancer activity . Another QSAR study on 5-(2-carboxyethenyl)-isatin derivatives as anticancer agents indicated that topological and gateway parameters have a significant impact on cytotoxic activity ut.ac.ir.
A hypothetical QSAR model for this compound derivatives could take the form of a linear equation:
pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...
where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), c0, c1, c2, ... are coefficients determined by statistical regression analysis, and Descriptor1, Descriptor2, ... are the calculated molecular descriptors. Such a model could guide the design of new derivatives with improved potency.
Applications of 5 Methyl 7 Nitro 1h Indole 2,3 Dione in Chemical Synthesis
A Versatile Building Block for the Synthesis of Complex Heterocyclic Scaffolds
The inherent reactivity of the isatin (B1672199) core, particularly the electrophilic C-3 carbonyl group, allows 5-methyl-7-nitro-1H-indole-2,3-dione to participate in a variety of chemical transformations, leading to the synthesis of intricate heterocyclic systems.
Construction of Spirooxindoles
Spirooxindoles, a class of compounds characterized by a spiro-fused ring at the C-3 position of the oxindole (B195798) core, are prevalent in many natural products and synthetic pharmaceuticals with significant biological activities. This compound serves as a key starting material for the synthesis of various spirooxindole derivatives.
One common approach involves the three-component reaction between an isatin, an amino acid, and a dipolarophile. For instance, spiro[indole-pyrrolidine] derivatives can be synthesized through the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from the reaction of isatins and an amino acid like sarcosine (B1681465), with various dipolarophiles. researchgate.net Another important class, spiro[indole-thiazolidinone] derivatives, can be prepared through the cyclocondensation of an isatin derivative, an amine, and thioglycolic acid. tsijournals.com A novel series of spiro β-lactams of 5-methyl-indole-2,3-dione derivatives has also been synthesized from new Schiff bases using the Staudinger synthesis. researchgate.net
The general reaction schemes for the synthesis of these spiro compounds are illustrated below:
| Spiro-Compound Class | General Reaction | Reactants |
| Spiro[indole-pyrrolidine] | 1,3-Dipolar Cycloaddition | This compound, Amino Acid (e.g., sarcosine), Dipolarophile |
| Spiro[indole-thiazolidinone] | One-pot Condensation | This compound, Amine, Thioglycolic Acid |
| Spiro β-Lactams | Staudinger Synthesis | Schiff base of this compound, Ketenes |
These reactions often proceed with high regio- and diastereoselectivity, providing access to structurally complex and diverse spirooxindole libraries for further chemical and biological evaluation. researchgate.net
Formation of Quinoline (B57606) and Acridine (B1665455) Derivatives
The isatin scaffold of this compound can be readily transformed into other important heterocyclic systems, such as quinolines and acridines.
The Pfitzinger reaction is a classical and efficient method for the synthesis of quinoline-4-carboxylic acids from isatins. wikipedia.orgresearchgate.net This reaction involves the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.org The reaction proceeds through the initial hydrolysis of the isatin amide bond, followed by the formation of an enamine intermediate which then cyclizes and dehydrates to yield the quinoline ring. wikipedia.org It is a versatile reaction that can be applied to a variety of substituted isatins and carbonyl compounds. scribd.com
The general mechanism of the Pfitzinger reaction is as follows:
Base-catalyzed hydrolysis of the isatin to form a keto-acid.
Condensation of the keto-acid with a carbonyl compound to form an imine/enamine tautomeric mixture.
Intramolecular cyclization of the enamine.
Dehydration to afford the final quinoline-4-carboxylic acid derivative.
While less common, isatin derivatives can also be precursors for acridine synthesis. The Bernthsen acridine synthesis typically involves the reaction of a diarylamine with a carboxylic acid in the presence of a Lewis acid at high temperatures. youtube.comyoutube.com A variation of this chemistry involves the alkaline hydrolysis of N-arylisatins, which can lead to the formation of acridine-9-carboxylic acids. thieme-connect.de This suggests a potential, albeit indirect, route to acridine derivatives from this compound by first N-arylation followed by base-induced rearrangement.
Synthesis of other Fused Ring Systems
Beyond spirocycles and quinolines, this compound is a precursor for a variety of other fused heterocyclic systems. A notable example is the synthesis of 1,2,4-triazino[5,6-b]indoles . These compounds can be prepared by the reaction of isatins with 1-amino-2-nitroguanidine, which leads to the formation of β-(2-nitro)guanidinohydrazones of isatin that can be cyclized to the triazino[5,6-b]indole core. osi.lvresearchgate.net These fused systems are of interest due to their potential biological activities. belnauka.by
Another class of fused heterocycles accessible from isatin derivatives are pyrazolo[3,4-b]quinolines . The synthesis of these compounds can be achieved through various multicomponent reactions, sometimes involving precursors that can be derived from isatins. researchgate.netnih.gov Additionally, the reaction of isatins with diketene (B1670635) and primary amines, promoted by pyrazole, can yield functionalized pyrrolo[3,4-c]quinoline-1,3-diones . nih.gov
Precursor for Pharmacologically Relevant Indole (B1671886) Derivatives
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. jetir.orgmdpi.com this compound, with its reactive sites, serves as an excellent starting point for the synthesis of a diverse range of pharmacologically active indole derivatives.
A significant area of research has been the development of anticancer agents. For instance, a series of pyrrolidine-substituted 5-nitroindole (B16589) derivatives have been synthesized and identified as binders of the c-Myc G-quadruplex DNA. nih.govnih.gov These compounds have been shown to downregulate c-Myc expression and induce cell-cycle arrest in cancer cells, highlighting the potential of the 5-nitroindole scaffold in cancer therapy. nih.govnih.gov
The versatility of the isatin core allows for modifications at multiple positions (N-1, C-3, C-4, C-5, and C-7), leading to a wide array of derivatives with diverse biological properties, including anti-inflammatory, antimicrobial, and antiviral activities. researchgate.net
Below is a table summarizing some of the pharmacologically relevant indole derivatives synthesized from isatin precursors:
| Derivative Class | Synthetic Precursor | Potential Pharmacological Activity |
| Pyrrolidine-substituted 5-nitroindoles | 5-nitroindole derivatives | Anticancer (c-Myc G-quadruplex binders) nih.govnih.gov |
| Spiro β-Lactams | 5-methyl-indole-2,3-dione derivatives | Antibacterial, Anthelmintic researchgate.net |
| Spiro[indole-thiazolidinone] derivatives | Isatin derivatives | Antibacterial, Antifungal, Anticonvulsant researchgate.netnih.gov |
| General Isatin Derivatives | Isatin | Anti-inflammatory, Antiviral, Antimicrobial researchgate.net |
Application in Supramolecular Chemistry and Material Science
The applications of this compound are also emerging in the fields of supramolecular chemistry and material science, driven by its structural and electronic properties.
The planar nature of the isatin ring system, combined with the presence of hydrogen bond donors (N-H) and acceptors (C=O, NO2), facilitates the formation of ordered supramolecular assemblies through non-covalent interactions such as hydrogen bonding and π–π stacking. The crystal structure of the related 7-methyl-1H-indole-2,3-dione reveals dimerization through pairs of N—H⋯O hydrogen bonds and π–π stacking interactions between the isatin rings. researchgate.net The presence of the nitro group in this compound is expected to significantly influence these interactions, potentially leading to different and more complex supramolecular architectures. A study on the crystal structure of a 5-nitro-isatin derivative confirmed the importance of O⋯H and H⋯H interactions in the crystal packing through Hirshfeld surface analysis. nih.gov
In the realm of material science, the chromophoric nature of the this compound core makes it a candidate for the development of functional dyes. researchgate.netimist.ma The extended π-system and the presence of electron-withdrawing (nitro) and electron-donating (methyl) groups can be tuned to achieve desired photophysical properties, such as absorption and emission wavelengths. This opens up possibilities for its use in applications like dye-sensitized solar cells or as a component in advanced optical materials.
Analytical Methodologies for 5 Methyl 7 Nitro 1h Indole 2,3 Dione
Chromatographic Techniques for Separation, Purity Assessment, and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For 5-methyl-7-nitro-1H-indole-2,3-dione, various chromatographic methods are utilized for separation, assessment of purity, and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile and thermally sensitive compounds like this compound. The development of a robust HPLC method is crucial for achieving accurate and reproducible results.
Method development for this compound would typically involve the systematic optimization of several key parameters to achieve adequate separation from impurities and related substances. This process includes the selection of an appropriate stationary phase (column), mobile phase composition, and detector.
Key Considerations for HPLC Method Development:
Column Selection: A reversed-phase column, such as a C18 or C8, is often the first choice for separating moderately polar compounds like substituted isatins. The choice between different C18 columns can be influenced by factors like particle size, pore size, and end-capping, which affect resolution, efficiency, and analysis time.
Mobile Phase: A mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically used. The gradient elution, where the concentration of the organic modifier is changed over time, is often employed to ensure the efficient elution of all components in a sample. The pH of the aqueous phase can be adjusted with additives like formic acid or trifluoroacetic acid to improve peak shape and selectivity, especially for ionizable compounds.
Detection: A Diode Array Detector (DAD) or a UV-Vis detector is commonly used for the detection of chromophoric compounds like this compound. The presence of the nitro group and the extended conjugation in the isatin (B1672199) core would likely result in strong UV absorbance, allowing for sensitive detection. The selection of the monitoring wavelength is optimized to maximize the signal-to-noise ratio for the analyte.
Purity Determination: HPLC is instrumental in assessing the purity of this compound. By separating it from any starting materials, by-products, or degradation products, the peak area percentage of the main component can be used to estimate its purity. For higher accuracy, a reference standard of known purity is used for calibration.
| Parameter | Typical Conditions for Isatin Derivatives |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | DAD at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. While this compound has a relatively high molecular weight and polarity, which may present challenges for GC analysis due to potential thermal degradation, its analysis by GC is not impossible, especially with derivatization.
Potential GC Applications and Considerations:
Volatility: The compound's volatility might be insufficient for direct GC analysis. Derivatization techniques, such as silylation, can be employed to increase its volatility and thermal stability.
Thermal Stability: The presence of the nitro group can make the compound susceptible to thermal degradation in the high-temperature environment of the GC inlet and column. Therefore, optimizing the injector temperature and using a temperature-programmed oven are critical to prevent decomposition.
Column Selection: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polymethylsiloxane, would be a suitable choice for separating the derivatized compound from other volatile components.
Purity and Impurity Profiling: GC can be used to detect and quantify volatile impurities that may not be easily observed by HPLC. This is particularly useful for identifying residual solvents from the synthesis process.
Research on the GC analysis of isomeric isatin derivatives has shown that different substitution patterns can lead to variations in retention times, allowing for their separation and identification. For instance, the elution order of substituted isatins can be influenced by the nature and position of the substituent group.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions. In the synthesis of this compound, TLC plays a crucial role in determining the reaction's endpoint and assessing the formation of the desired product.
Application of TLC in Synthesis:
Reaction Monitoring: Small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. By comparing the spots of the starting materials, the reaction mixture, and a reference standard of the product (if available), the consumption of reactants and the formation of the product can be visualized.
Solvent System Selection: The choice of the mobile phase (eluent) is critical for achieving good separation of the spots on the TLC plate. A typical eluent system for a compound like this compound might consist of a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The ratio of these solvents is adjusted to obtain a retention factor (Rf) value for the product that is typically between 0.3 and 0.5.
Visualization: The spots on the TLC plate are visualized under UV light, as the conjugated system of the isatin core is UV-active. Staining with reagents like potassium permanganate (B83412) can also be used if the compounds are not UV-active or to visualize other non-UV-active impurities.
For the synthesis of related 5-nitroindole (B16589) derivatives, TLC has been used to monitor the progress of reactions, with typical eluent systems being mixtures of methanol and dichloromethane (B109758) or ethyl acetate and n-hexane. nih.gov The Rf value is a key parameter used to identify the product and assess the completeness of the reaction.
Hyphenated Techniques for Identification and Characterization
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectrometry, providing a powerful tool for the unambiguous identification and structural elucidation of chemical compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that couples the separation capabilities of HPLC with the mass analysis capabilities of a mass spectrometer. It is an indispensable tool for the characterization of this compound.
Key Features of LC-MS Analysis:
Molecular Weight Determination: The mass spectrometer provides the mass-to-charge ratio (m/z) of the compound, which directly corresponds to its molecular weight. For this compound (C₉H₆N₂O₄), the expected monoisotopic mass would be approximately 206.03 g/mol . Electrospray ionization (ESI) is a common ionization technique used for this type of analysis, which typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺.
Structural Information: By employing tandem mass spectrometry (MS/MS), fragmentation of the parent ion can be induced. The resulting fragmentation pattern provides valuable information about the compound's structure. For this compound, characteristic losses of groups like NO₂, CO, and parts of the indole (B1671886) ring would be expected, aiding in its structural confirmation.
Impurity Identification: LC-MS is highly effective in identifying unknown impurities in a sample. By analyzing the mass spectra of minor peaks in the chromatogram, the molecular weights and potential structures of impurities can be determined.
Studies on related 5-nitroisatin (B147319) derivatives have utilized LC-MS for their characterization, confirming their molecular weights and providing structural insights through fragmentation analysis. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. As with standalone GC, the analysis of this compound by GC-MS may require derivatization to enhance its volatility and thermal stability.
Capabilities of GC-MS:
Identification of Volatile Compounds: GC-MS is highly effective for the identification of volatile and semi-volatile compounds. The mass spectrometer provides a unique fragmentation pattern, or "mass spectrum," for each compound, which serves as a chemical fingerprint. This fingerprint can be compared to spectral libraries for positive identification.
Structural Elucidation: The fragmentation patterns obtained from electron ionization (EI), the most common ionization technique in GC-MS, are highly reproducible and provide detailed structural information. The fragmentation of this compound would likely involve cleavages characteristic of the indole nucleus and the loss of the nitro and methyl groups.
Trace Analysis: GC-MS is capable of detecting and identifying trace levels of impurities, making it a valuable tool for quality control and for analyzing complex mixtures.
Research on the GC-MS analysis of isomeric isatin derivatives has demonstrated its utility in distinguishing between closely related structures based on their unique mass spectra and retention times.
Spectrophotometric Methods for Quantitative Analysis (e.g., UV-Vis)
Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectroscopy, are fundamental for the quantitative analysis of aromatic and heterocyclic compounds, including derivatives of indole and isatin. These methods are based on the principle that molecules absorb light at specific wavelengths, and the amount of light absorbed is directly proportional to the concentration of the substance in solution, as described by the Beer-Lambert law.
For compounds like this compound, the presence of the chromophoric isatin nucleus, further substituted with a methyl group and a nitro group, dictates its UV-Vis absorption profile. Generally, nitro-substituted indole derivatives exhibit characteristic absorption bands in the near-UV region. nih.gov Studies on various nitroindole isomers have shown that most display a broad absorption peak between 300 and 400 nm. nih.gov For instance, 5-nitroindole has an absorption maximum (λmax) at 322 nm, while 4-nitroindole's absorption extends further into the visible range. nih.gov The specific position of the nitro group and other substituents on the indole ring significantly influences the λmax.
For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.
Table 1: Illustrative UV-Vis Absorption Data for Related Nitroindole Compounds
| Compound | Solvent | λmax (nm) | Reference |
| 3-Nitroindole | 2-Propanol | 349 | nih.gov |
| 4-Nitroindole | 2-Propanol | ~380 | nih.gov |
| 5-Nitroindole | 2-Propanol | 322 | nih.gov |
| 6-Nitroindole | 2-Propanol | ~310, ~370 | nih.gov |
This table is for illustrative purposes and shows data for related compounds to indicate the expected spectral region for this compound.
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer a highly sensitive approach for the detection and characterization of electroactive compounds like this compound. The presence of the reducible nitro group and the oxidizable indole nucleus makes this molecule particularly suitable for electrochemical analysis. uchile.clresearchgate.net Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are commonly employed. uchile.clresearchgate.net
The core principle of these methods involves applying a potential to an electrode immersed in a solution of the analyte and measuring the resulting current. The potential at which oxidation or reduction occurs provides qualitative information about the compound, while the current generated is proportional to its concentration.
The electrochemical behavior of nitroaromatic compounds is well-documented. uchile.cl The nitro group is known to be one of the most easily reduced functional groups. researchgate.net Its reduction often proceeds through a multi-electron, irreversible process, typically initiated by the formation of a nitro radical anion in a one-electron reduction step. uchile.cl The stability and reactivity of this radical anion can be studied using techniques like cyclic voltammetry. uchile.cl
Studies on various isatin derivatives have confirmed that the nitro group on the isatin moiety is electrochemically active and influences the reduction products. researchgate.net The reduction is generally an irreversible, pH-dependent process. researchgate.net Similarly, the indole ring itself can undergo oxidation, though typically at more positive potentials. researchgate.netresearchgate.net
For the analysis of this compound, a typical experimental setup would involve a three-electrode system (working electrode, reference electrode, and counter electrode) in a suitable buffer solution. The choice of the working electrode material (e.g., glassy carbon, hanging mercury drop) can influence the results. researchgate.net
A cyclic voltammogram would likely show a distinct reduction peak corresponding to the nitro group. The peak potential (Ep) and peak current (Ip) would be dependent on factors such as the pH of the medium and the scan rate. researchgate.net By systematically varying these parameters, insights into the reaction mechanism, such as the number of electrons and protons involved, can be obtained. For quantitative purposes, techniques like DPV or SWV are often preferred due to their higher sensitivity and better resolution, allowing for the construction of calibration curves for determining the concentration of the analyte.
Table 2: Illustrative Electrochemical Data for Reduction of Related Nitro-Compounds
| Compound/Group | Technique | Electrode | Medium | Peak Potential (V) | Reference |
| Aromatic Nitro Group | Voltammetry | Various | Aqueous/Non-aqueous | Varies with structure | uchile.clresearchgate.net |
| Nitroimidazole | Cyclic Voltammetry | Glassy Carbon | Buffer | pH-dependent | uchile.cl |
| Nitroisatin | Voltammetry | Modified Carbon Paste | Buffer (pH 6-8.5) | pH-dependent | researchgate.net |
| Indole Ring (Reduction) | Voltammetry | HMDE | Acidic (pH < 5) | ~ -1.0 | researchgate.net |
This table provides illustrative examples of electrochemical behavior for related functional groups and compounds, as specific data for this compound is not available. The peak potentials are highly dependent on experimental conditions.
Future Research Directions and Unexplored Potential of 5 Methyl 7 Nitro 1h Indole 2,3 Dione
Development of Novel and Efficient Synthetic Routes
The synthesis of substituted isatins is a well-established field, yet there remains considerable scope for improving the efficiency, safety, and environmental impact of these processes, particularly for multi-substituted derivatives like 5-methyl-7-nitro-1H-indole-2,3-dione. Classical methods for producing substituted isatins, such as the Sandmeyer and Martinet syntheses, often involve harsh conditions, multi-step procedures, and the generation of significant waste. researchgate.net A common route to 5-nitroisatin (B147319) involves the nitration of isatin (B1672199) using a mixture of potassium nitrate (B79036) and concentrated sulfuric acid. researchgate.net A subsequent methylation step would be required to arrive at the target compound, but regioselectivity and yield can be challenging.
Future research should focus on developing more elegant and efficient synthetic strategies. Modern synthetic methodologies offer promising alternatives. For instance, the direct C-H functionalization of a pre-formed 5-methylisatin (B515603) or 7-nitroisatin scaffold would be a highly atom-economical approach. The exploration of transition-metal-catalyzed reactions, photocatalysis, and electrochemical synthesis could provide milder reaction conditions and novel pathways. organic-chemistry.org Reductive cyclization of nitrobenzene (B124822) derivatives and various named reactions like the Fischer, Bartoli, or Madelung indole (B1671886) syntheses could be adapted and optimized for this specific target. researchgate.netrsc.org The development of continuous flow processes could also offer improved scalability, safety, and product consistency compared to traditional batch methods.
Table 1: Selected Synthetic Methods for Indole-2,3-dione (Isatin) Scaffolds
| Method | Precursors | General Conditions | Potential Application for Target Compound |
|---|---|---|---|
| Nitration of Isatin | Isatin, KNO₃, H₂SO₄ | Low temperatures (0-5 °C) are used for the C-5 nitration of the isatin ring. researchgate.net | A foundational step, but requires a separate, subsequent reaction for methylation. |
| Cyclization of Isonitrosoacetanilides | Substituted anilines, chloral (B1216628) hydrate, hydroxylamine | Involves condensation to form an isonitrosoacetanilide, followed by acid-catalyzed cyclization. researchgate.net | Could be applied using 4-methyl-2-nitroaniline (B134579) as a starting material. |
| Fischer Indole Synthesis | Substituted phenylhydrazines, α-keto acids | Acid-catalyzed reaction that forms the indole ring system. rsc.org | A potential route if a suitable di-substituted phenylhydrazine (B124118) can be synthesized. |
| Gassman Indole Synthesis | Substituted anilines, t-butyl hypochlorite, thioanisole (B89551) | A one-pot reaction to produce 3-thioalkoxyindoles, which can be converted to the indole. luc.edu | Explorable for building the core, though it may have limitations with certain substituents. luc.edu |
This table is generated based on synthetic principles for related compounds and is for illustrative purposes.
Exploration of New Mechanistic Biological Targets and Therapeutic Areas
The isatin scaffold is a well-known "privileged structure" in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anticancer, antiviral, antimicrobial, and enzyme-inhibitory effects. nih.govresearchgate.netdergipark.org.trresearchgate.net The presence of both a methyl and a nitro group on the this compound ring is expected to significantly modulate its electronic properties, lipophilicity, and steric profile, likely leading to unique biological activities compared to simpler isatins.
Anticancer Research: Derivatives of isatin have shown cytotoxicity against a wide range of cancer cell lines, including leukemia, lung, colon, and breast cancer. nih.govnih.gov The activity of 5-nitroindole (B16589) derivatives has been specifically linked to the targeting of c-Myc G-quadruplex DNA, suggesting a potential mechanism to explore for this compound. d-nb.inforesearchgate.net Future studies should evaluate its cytostatic and cytotoxic effects against diverse cancer cell panels and investigate its potential to inhibit key cancer-related enzymes like protein kinases, topoisomerases, or histone deacetylases. nih.gov
Antiviral and Antimicrobial Research: Isatin thiosemicarbazones are a classic example of isatin-based antiviral agents. researchgate.netnih.gov Given the broad-spectrum antiviral activity reported for various isatin derivatives against viruses like HSV-1, H1N1, and Coxsackievirus B3, it is crucial to screen this compound and its derivatives against a panel of clinically relevant viruses. mdpi.comnih.gov Similarly, the isatin nucleus is found in many compounds with antibacterial and antifungal properties. dergipark.org.trmdpi.com Derivatives of 5-nitroisatin have shown promising activity against E. coli and Staphylococcus aureus by inhibiting DNA gyrase. thesciencein.org This presents a clear rationale for investigating the antimicrobial spectrum of this compound and its potential as a lead for new anti-infective agents. nih.gov
Enzyme Inhibition: Isatins are known to be potent inhibitors of various enzymes. For example, they can selectively inhibit carboxylesterases, which are involved in the metabolism of numerous drugs. nih.gov The nitro-substituted indoline-2,3-dione scaffold has also been identified as an inhibitor of α-glucosidase and α-amylase, enzymes relevant to the management of type 2 diabetes. nih.gov Investigating the inhibitory profile of this compound against these and other enzyme families, such as proteases, phosphatases, or oxidoreductases, could uncover novel therapeutic applications.
Table 2: Reported Biological Activities of Structurally Related Isatin and Nitroindole Compounds
| Compound Class | Biological Activity | Specific Target/Model | Reference |
|---|---|---|---|
| 5-Nitro-1H-indole-2,3-dione derivatives | Anticancer | Cytotoxicity against various human tumor cell lines (e.g., lung, leukemia). nih.gov | nih.gov |
| 5-Nitroindole derivatives | Anticancer | Binders of c-Myc promoter G-quadruplex. d-nb.info | d-nb.inforesearchgate.net |
| 5-Nitroisatin derivatives | Antimicrobial | Inhibition of E. coli DNA gyrase B. thesciencein.org | thesciencein.org |
| Isatin-based sulfonamides | Antidiabetic | Inhibition of α-glucosidase and α-amylase. nih.gov | nih.gov |
| Substituted Isatins | Antiviral | Activity against H1N1, HSV-1, COX-B3. mdpi.comnih.gov | mdpi.comnih.gov |
| Substituted Isatins | Enzyme Inhibition | Selective inhibition of carboxylesterases. nih.gov | nih.gov |
This table summarizes findings for related compound classes to suggest potential activities for this compound.
Design and Synthesis of Advanced Functional Materials Based on the Compound
The unique electronic and structural features of this compound make it an intriguing candidate for the development of advanced functional materials. The isatin core itself is a rigid, planar heterocyclic system, while the nitro group is a strong electron-withdrawing group. This combination can impart useful optical, electronic, and sensing properties.
Future research could explore the incorporation of this molecule as a monomer or a pendant group in polymerization reactions. The resulting polymers could possess high thermal stability, specific photophysical properties (such as fluorescence or phosphorescence), or nonlinear optical characteristics. The reactivity of the C3-carbonyl group and the N-H proton allows for straightforward chemical modification, enabling the molecule to be covalently linked into larger macromolecular structures.
Furthermore, the electron-deficient nature of the nitroaromatic ring suggests potential applications in the design of chemical sensors. The compound could exhibit changes in its color or fluorescence upon interaction with electron-rich analytes (charge-transfer complexes) or specific metal ions. Research into the development of chemosensors based on this scaffold for environmental monitoring or industrial process control is a promising and underexplored avenue.
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling and Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the discovery and optimization of bioactive molecules based on the this compound scaffold. The use of in silico methods like molecular docking and quantitative structure-activity relationship (QSAR) studies is already common for isatin derivatives. thesciencein.orgnih.govnih.gov
Future efforts should leverage more advanced computational tools. ML models can be trained on existing data for thousands of isatin derivatives to predict the biological activity of novel, untested compounds like this compound against a wide range of targets. Generative AI models could design virtual libraries of novel derivatives with optimized properties, such as enhanced target affinity and improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. This predictive capability can significantly reduce the time and cost associated with synthesizing and screening new compounds, focusing laboratory efforts on the most promising candidates. For example, AI can be used to predict the inhibitory potency against specific enzymes or to model the binding interactions within a target's active site, guiding rational drug design. thesciencein.org
Investigation of Environmental Fate and Transformation Pathways of the Compound
While the potential applications of this compound are significant, it is equally important to understand its environmental impact. Nitroaromatic compounds are a class of chemicals with known environmental persistence and potential toxicity. Therefore, a thorough investigation into the environmental fate and transformation of this molecule is a critical area for future research.
Studies should be designed to assess its persistence in soil and water systems. Key research questions include its susceptibility to biodegradation under both aerobic and anaerobic conditions and its potential for photodegradation when exposed to sunlight. Identifying the transformation products and metabolites is crucial for a complete environmental risk assessment. Advanced analytical techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), would be essential for tracking the parent compound and elucidating the structures of its degradation products. Understanding these pathways is vital to ensure that any future applications of this compound or its derivatives are environmentally sustainable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
